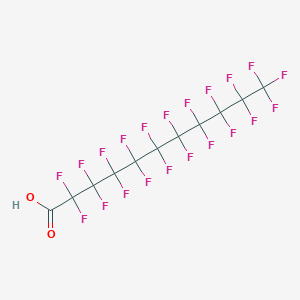
パーフルオロウンデカン酸
概要
説明
Perfluoroundecanoic acid (PFUnA) is a synthetic, fluorinated carboxylic acid, which is used in a variety of industrial and commercial applications. PFUnA has been used in the production of surfactants, lubricants, and other materials, as well as in a range of medical and pharmaceutical applications. PFUnA has been found to have a wide range of biochemical and physiological effects, and a number of potential applications in laboratory experiments.
科学的研究の応用
環境修復
パーフルオロウンデカン酸: は、強力な炭素‐フッ素結合を持つ永続性有機汚染物質です。工業用途で広く使用されていることから、環境中によく見られます。重要な研究分野の1つは、汚染された場所からPFUnAを除去する方法の開発です。 吸着および電気化学的酸化などの技術が検討されており、黒鉛層間化合物(GIC)などの材料が、電気化学的プロセスによってPFUnAを吸着および分解するために使用されています .
工業用途
PFUnAは、熱、水、油に対する耐性があるため、さまざまな工業プロセスで使用されてきました。これは、くっつかない調理器具、撥水性のある衣料品、防汚加工された生地、および特定の消火剤の製造に使用されています。 PFUnAの環境への影響に対するより安全な代替手段と緩和戦略の研究は、特にPFUnAが広く使用されている業界で、現在も進行中です .
分析化学
分析化学では、PFUnAは、水サンプル中のパーフルオロアルキル物質の存在量を定量するための基準物質として役立ちます。 この目的には、多くの場合、高速液体クロマトグラフィー技術が使用され、環境モニタリングと汚染評価におけるPFUnAの重要性を強調しています .
健康への影響に関する研究
PFUnAの研究には、健康への影響の研究も含まれています。たとえば、PFUnAへの暴露は、動物モデルにおける体重および精巣の重量の変化、ホルモンレベル、および酸化ストレスマーカーに関連付けられています。 これらの研究は、人間や野生生物に対するPFUnA暴露の潜在的なリスクを理解するために不可欠です .
材料科学
PFUnAのユニークな特性は、材料科学における関心の対象となっています。これは、食品包装、家具、室内装飾品、およびカーペットのコーティングに使用され、防汚および防油性を提供します。 研究は、環境および健康への影響を軽減しながら、これらのアプリケーションを強化することに向けられています .
植物修復
植物がPFUnAを蓄積および安定化させる能力は、別の研究分野です。特定の水生植物は、植物を使用して汚染物質を封じ込め、隔離、または分解するプロセスである植物修復に利用できる可能性を示しています。 研究は、どの植物種がPFUnAを効果的に蓄積できるか、およびそれらを環境浄化の取り組みでどのように使用できるかを理解することに重点を置いています .
作用機序
Target of Action
Perfluoroundecanoic acid (PFUnA) is a perfluoroalkyl substance (PFAS) that primarily targets the liver . It also interacts with various biological molecules responsible for protein binding and transmembrane transport .
Mode of Action
PFUnA inhibits peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids, and is associated with DNA damage . It also induces oxidative stress and DNA damage . PFUnA exhibits genotoxicity and reproductive toxicity in Swiss mice .
Biochemical Pathways
PFUnA affects several biochemical pathways. It has been linked to the metabolism of lipids and lipoproteins, fatty acid, triacylglycerol, and ketone body metabolism . It also influences the PPAR signaling pathway, which plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Pharmacokinetics
PFUnA is highly persistent and bioaccumulative . It has a long half-life of more than 3 years . PFUnA is well absorbed following oral exposure irrespective of species and sex . There is a significant species difference in the half-life between experimental animals and humans .
Result of Action
PFUnA can cause serious health effects, including cancer, endocrine disruption, accelerated puberty, liver and immune system damage, and thyroid changes . It also decreases body and testicular weights and serum testosterone levels, and increases serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in male mice .
Action Environment
PFUnA is a breakdown product of stain- and grease-proof coatings on food packaging, couches, carpets . It is used in a variety of applications, including in stain- and grease-proof coatings on food packages, furniture, upholstery, and carpet . It persists in the environment due to its long carbon chain . Environmental factors such as the presence of these materials can influence the compound’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
Perfluoroundecanoic acid is a persistent organic pollutant that has been widely produced and used in a range of commercial products since the 1950s . Human exposures to PFASs are nearly ubiquitous globally, but studies that addressed potential health effects of PFASs have only begun to accumulate in recent years . Future research directions include further investigation of the health impacts of PFAS exposure and development of methods for reducing environmental and human exposure .
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HF21O2/c12-2(13,1(33)34)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32/h(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDINRCMMRKXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21COOH, C11HF21O2 | |
| Record name | Perfluoro-n-undecanoic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047553 | |
| Record name | Perfluoroundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
-1.65 ± 0.02 [log Psd at 298.15 K (Pa)] | |
| Record name | PFUnA | |
| Source | Suuberg Lab, School of Engineering, Brown University | |
| URL | https://doi.org/10.1021/acs.jced.9b00922 | |
| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
CAS RN |
2058-94-8 | |
| Record name | Perfluoroundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-n-undecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Henicosafluoroundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





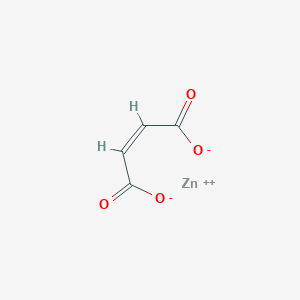



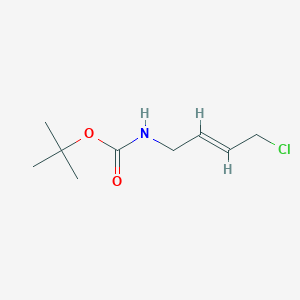
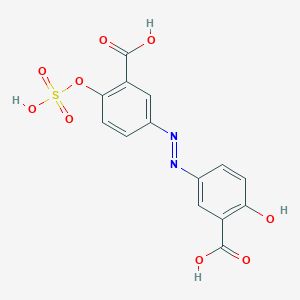
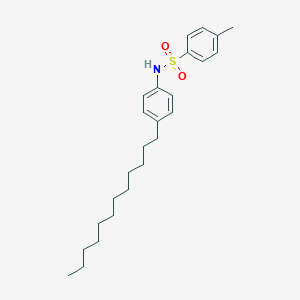

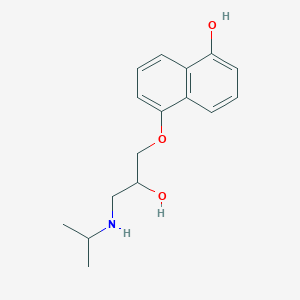
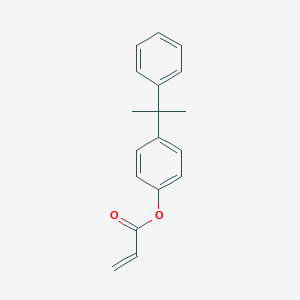
![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)